molecular formula C9H6N2S B13817818 4H-Pyrrolo[3,2-e]benzothiazole(9CI) CAS No. 32530-64-6

4H-Pyrrolo[3,2-e]benzothiazole(9CI)

Katalognummer: B13817818
CAS-Nummer: 32530-64-6
Molekulargewicht: 174.22 g/mol
InChI-Schlüssel: FTTPUBSLKCQZCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Pyrrolo[3,2-e]benzothiazole(9CI) is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[3,2-e]benzothiazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzothiazole with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product .

Industrial Production Methods

Industrial production of 4H-Pyrrolo[3,2-e]benzothiazole(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4H-Pyrrolo[3,2-e]benzothiazole(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4H-Pyrrolo[3,2-e]benzothiazole(9CI) include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from the reactions of 4H-Pyrrolo[3,2-e]benzothiazole(9CI) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4H-Pyrrolo[3,2-e]benzothiazole(9CI) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4H-Pyrrolo[3,2-e]benzothiazole(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4H-Pyrrolo[3,2-e]benzothiazole(9CI) can be compared with other similar heterocyclic compounds, such as:

Eigenschaften

CAS-Nummer

32530-64-6

Molekularformel

C9H6N2S

Molekulargewicht

174.22 g/mol

IUPAC-Name

4H-pyrrolo[3,2-e][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1,3-5H,2H2

InChI-Schlüssel

FTTPUBSLKCQZCE-UHFFFAOYSA-N

Kanonische SMILES

C1C=C2C(=CC=N2)C3=C1SC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.